3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3O.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of intermolecular interactions .
Biochemical Pathways
Related compounds have been shown to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of 5-methoxy-1H-pyrazolo[3,4-c]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used along with ligands like triphenylphosphine (PPh3) and bases like potassium phosphate (K3PO4).
Major Products
Substitution Reactions: Products include various substituted pyrazolo[3,4-c]pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and N-arylated pyrazolo[3,4-c]pyridines.
Scientific Research Applications
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: It is employed in the design of chemical probes for biological targets
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and chemical probes .
Properties
IUPAC Name |
3-bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIJSPCHCHDKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247413 |
Source
|
Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-39-1 |
Source
|
Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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